(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol

Asymmetric Synthesis Chiral Chromatography Enantioselective Catalysis

Procure the single (S)-enantiomer (CAS 890085-08-2) – not the racemate or (R)-form – to ensure reproducible stereochemical outcomes in chiral drug candidate synthesis. Its defined absolute configuration, confirmed by InChIKey BDQHSIMDNYIOMB-ZETCQYMHSA-N, is essential for synthesizing Odanacatib-class pharmaceuticals via asymmetric hydrogenation. The unique combination of a hydrogen-bond-donating hydroxyl, lipophilic 4-fluorophenyl ring, and electron-withdrawing CF3 group enables its use as a chiral organocatalyst or 19F NMR derivatizing agent for direct enantiomeric excess determination.

Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
CAS No. 890085-08-2
Cat. No. B6616214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol
CAS890085-08-2
Molecular FormulaC8H6F4O
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)O)F
InChIInChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1
InChIKeyBDQHSIMDNYIOMB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-ol (CAS 890085-08-2): Core Identity and Procurement Specifications for Chiral Fluorinated Intermediates


(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-ol (CAS 890085-08-2) is a chiral, fluorinated secondary alcohol with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol. It exists as a single, defined (S)-enantiomer, confirmed by its canonical SMILES notation O[C@@H](C1=CC=C(F)C=C1)C(F)(F)F and specific InChIKey BDQHSIMDNYIOMB-ZETCQYMHSA-N . Its structure features a stereogenic carbinol center bonded to a trifluoromethyl group, a 4-fluorophenyl ring, and a hydroxyl moiety. Commercially, it is typically supplied with a purity specification of ≥98% and is recommended for storage under dry, refrigerated conditions (2-8°C) to maintain stability . The compound is classified as an irritant (GHS07), with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Why (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-ol Cannot Be Substituted by its (R)-Enantiomer, Racemate, or Simpler Fluorinated Alcohols


The procurement of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is driven by its specific (S)-stereochemistry, which is non-interchangeable with its (R)-enantiomer (CAS 848926-12-5) or the racemic mixture (CAS 50562-19-1). In chiral chemistry, the absolute configuration of a molecule dictates its interactions with other chiral entities, such as biological targets or catalysts [1]. Substituting the (S)-enantiomer with its mirror image or a mixture will result in unpredictable and non-quantifiable changes in reaction outcomes, biological activity, or spectroscopic properties. Furthermore, simpler fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) lack the aromatic 4-fluorophenyl moiety, which is essential for specific non-covalent interactions like π-stacking and hydrophobic binding, as well as for providing a unique NMR handle (¹⁹F) for analytical tracking [2].

Quantitative Differentiation of (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-ol from its Closest Structural and Functional Analogs


Enantiomeric Excess (ee) as a Primary Procurement Criterion: Comparison with the (R)-Enantiomer and Racemate

The defining characteristic for procurement is the compound's stereochemical purity, typically specified as enantiomeric excess (ee). The target (S)-enantiomer (CAS 890085-08-2) is commercially available at a purity of ≥98%, a specification that implicitly requires high enantiomeric purity to achieve this overall chemical purity . Its (R)-enantiomer is CAS 848926-12-5, and the racemic mixture is CAS 50562-19-1. While specific certified ee values for this compound are not directly reported in the primary literature, its synthesis via state-of-the-art methods for chiral trifluoromethyl carbinols—specifically iridium-catalyzed asymmetric hydrogenation—is reported to achieve up to 99% ee for a broad substrate scope [1]. This establishes a class-level inference that high enantiopurity is an achievable and expected standard for this compound, directly differentiating it from the racemate (0% ee) and the opposite enantiomer.

Asymmetric Synthesis Chiral Chromatography Enantioselective Catalysis

Hydrogen Bond Donation (HBD) and Brønsted Acidity: A Class-Level Comparison with Simpler Fluorinated Alcohols

The utility of fluorinated alcohols is often tied to their dual role as strong hydrogen bond donors (HBD) and weak nucleophiles. A systematic study of polyfluorinated alcohols (PFAs) demonstrated that Brønsted acidity is primarily a function of the number of fluorine atoms, while hydrogen-bond donation ability is sensitive to steric hindrance around the hydroxyl group [1]. The target compound, with its 4-fluorophenyl substituent, presents a distinct steric and electronic environment compared to 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). While direct quantitative HBD parameters (e.g., α Kamlet-Taft) are not available for this specific compound, its structure dictates that its HBD strength will differ from TFE and HFIP due to the presence of the aromatic ring. This class-level inference is critical for applications like solvent engineering or organocatalysis, where precise tuning of H-bonding is required.

Organocatalysis Solvent Effects Physical Organic Chemistry

Established Role as a Versatile Chiral Intermediate: A Functional Comparison with Non-Fluorinated Analogs

Chiral 1-substituted 2,2,2-trifluoroethanols, including the target compound, are a privileged class of intermediates for introducing a chiral CF3 group into molecules of pharmaceutical relevance [1]. Their importance stems from the ability to leverage the chiral alcohol as a handle for further transformations, such as in the synthesis of chiral drugs like Odanacatib and LX-1031 [2]. While specific quantitative yield data for the target compound is not located, its utility is directly inferred from its successful application in these advanced synthetic sequences as part of a broader class of chiral trifluoromethyl carbinols. This contrasts with non-fluorinated chiral alcohols, which lack the unique metabolic stability and lipophilicity conferred by the CF3 group.

Medicinal Chemistry Synthetic Methodology Fluorine Chemistry

Utility as a Chiral Derivatizing Agent for NMR Analysis: Direct Evidence from 19F NMR

A direct and quantifiable application of (S)-1-(4′-fluorophenyl)ethanol, a close structural analog, is its use as a chiral derivatizing agent. In a study investigating diastereoselective reactions, the enantiomeric ratio (er) of reaction products was determined by 19F{1H} NMR analysis after derivatization with (S)-1-(4′-fluorophenyl)ethanol [1]. This method leverages the presence of the fluorine atom on the phenyl ring as a sensitive NMR probe to differentiate diastereomers. The target compound, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol, shares this core structural feature and would be expected to function similarly as an effective chiral solvating or derivatizing agent, with the added benefit of a second, distinct 19F NMR signal from the CF3 group, providing an additional analytical handle.

Analytical Chemistry Stereochemical Analysis 19F NMR Spectroscopy

Validated Application Scenarios for (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-ol Based on Evidenced Differentiation


Asymmetric Synthesis of Fluorinated Pharmaceutical Intermediates

This (S)-enantiomer is a strategic starting material for introducing chiral trifluoromethyl groups into drug candidates. As evidenced by its class-level application in the synthesis of complex pharmaceuticals like Odanacatib and LX-1031 via asymmetric hydrogenation of trifluoromethyl ketones [1], procuring this specific chiral alcohol enables researchers to build upon established synthetic routes. The high enantiomeric purity expected for this compound is a prerequisite for achieving the desired stereochemical outcome in downstream products, ensuring the generation of single-enantiomer drug candidates as required by modern drug discovery programs [1].

Development of Chiral Organocatalysts and Novel Reaction Media

The unique combination of a hydrogen-bond-donating hydroxyl group, a lipophilic 4-fluorophenyl ring, and an electron-withdrawing trifluoromethyl group makes this compound a candidate for use as a chiral organocatalyst or a specialized reaction solvent. The structure-property relationships established for polyfluorinated alcohols indicate that the steric bulk of the aryl group will modulate its hydrogen-bond donation strength, a key parameter in catalyst design [1]. This allows for the fine-tuning of catalytic activity and selectivity, a level of control not possible with simpler, achiral fluorinated alcohols like TFE or HFIP [1].

Chiral Solvating and Derivatizing Agent for 19F NMR Spectroscopy

The presence of two distinct fluorine environments (the CF3 group and the aromatic F) makes this compound a powerful tool for analytical chemistry. As demonstrated by the use of the closely related (S)-1-(4′-fluorophenyl)ethanol to determine enantiomeric ratios by 19F NMR [1], this compound can be employed for the stereochemical analysis of chiral acids, alcohols, and amines. By reacting with a racemic mixture of an analyte, it forms a pair of diastereomers whose 19F NMR signals are distinct and integrable, allowing for the direct quantification of enantiomeric excess. This provides a simple, fast, and quantitative alternative to chiral HPLC in many cases [1].

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